![molecular formula C16H13NS B14470020 6H-Benzo[c]phenothiazine, 5,7-dihydro- CAS No. 66234-05-7](/img/structure/B14470020.png)
6H-Benzo[c]phenothiazine, 5,7-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Benzo[c]phenothiazine, 5,7-dihydro- is an organic compound with the molecular formula C16H13NS. It consists of 31 atoms, including 13 hydrogen atoms, 16 carbon atoms, 1 nitrogen atom, and 1 sulfur atom . This compound is part of the phenothiazine family, known for its diverse applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Benzo[c]phenothiazine, 5,7-dihydro- typically involves a series of organic reactions. One common method includes the Diels-Alder cycloaddition reaction, followed by oxidative aromatization . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 6H-Benzo[c]phenothiazine, 5,7-dihydro- may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process might include steps such as catalytic hydrogenation and purification through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
6H-Benzo[c]phenothiazine, 5,7-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one atom or group in the molecule with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
6H-Benzo[c]phenothiazine, 5,7-dihydro- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6H-Benzo[c]phenothiazine, 5,7-dihydro- involves its interaction with specific molecular targets and pathways. For instance, it may act on cellular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine: A parent compound with similar structural features but different functional groups.
6H-Benzo[c]chromene: Another related compound with a different heterocyclic structure.
Dibenzo[c,e]azepine: Shares some structural similarities but differs in its chemical properties and applications.
Uniqueness
6H-Benzo[c]phenothiazine, 5,7-dihydro- stands out due to its unique combination of nitrogen and sulfur atoms within its structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
66234-05-7 |
|---|---|
Molekularformel |
C16H13NS |
Molekulargewicht |
251.3 g/mol |
IUPAC-Name |
6,7-dihydro-5H-benzo[c]phenothiazine |
InChI |
InChI=1S/C16H13NS/c1-2-6-12-11(5-1)9-10-14-16(12)18-15-8-4-3-7-13(15)17-14/h1-8,17H,9-10H2 |
InChI-Schlüssel |
JGOCIJYOKGMVSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3=CC=CC=C31)SC4=CC=CC=C4N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B14469938.png)
![4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester](/img/structure/B14469949.png)
![N-[2-(4-Fluorophenyl)ethenyl]formamide](/img/structure/B14469955.png)
![2,2-Dichloro-1-(1-oxa-5-azaspiro[5.6]dodecan-5-yl)ethan-1-one](/img/structure/B14469962.png)
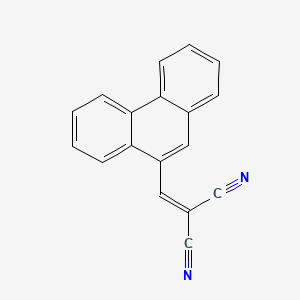
![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-](/img/structure/B14469980.png)
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide](/img/structure/B14469981.png)
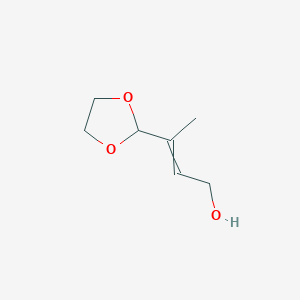
![5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine](/img/structure/B14469990.png)
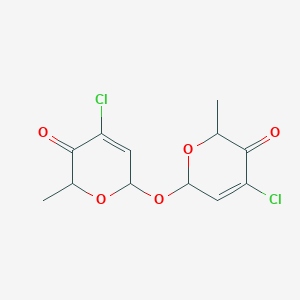
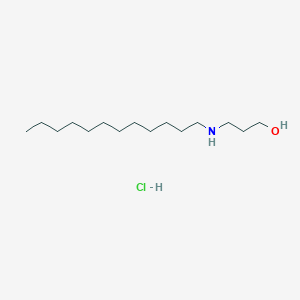
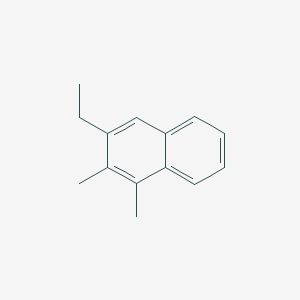

![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)
